Home > Products > Screening Compounds P115100 > SRI-011381 hydrochloride
SRI-011381 hydrochloride -

SRI-011381 hydrochloride

Catalog Number: EVT-255863
CAS Number:
Molecular Formula: C20H32ClN3O
Molecular Weight: 365.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SRI-011381 hydrochloride is a TGF-beta signaling agonist.  target: TGF-beta  In vitro: SRI-11381 is neuroprotective. SRI-011381 promot fibrillar Aβ clearance by macrophages, as demonstrated by the dose-dependent decreases of Aβ in the conditioned medium derived from compound-treated macrophages. In vivo: SRI-011381 is a biologically active inducer of TGF-β signaling in cell culture and in vivo. SRI-011381 protects mice against kainic acid-induced excitotoxicity and neurodegeneration. SRI-011381 (30 mg/kg, dissolved in DMSO) is injected (ip.) into the SBE-luc mice. SRI-011381 is rapidly absorbed after oral administration to FBV mice with an oral bioavailability of approximately 50%. SRI-011381 by oral gavage of 10, 30, and 75 mg/kg for 14 days resulted in significant changes in hematological endpoints, most notably reductions in red blood cells (RBCs), hematocrit and hemoglobin. SRI-011381 reduces neurodegeneratio in APP751Lon, Swetransgenic mice. ,
Overview

SRI-011381 hydrochloride is a small molecule compound that functions primarily as an agonist of the transforming growth factor-beta (TGF-β) signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in the context of tissue repair and fibrosis. The compound is classified as a heterocyclic organic compound, specifically a derivative of benzyl urea, and is recognized for its ability to modulate cellular processes associated with TGF-β signaling.

Source and Classification

SRI-011381 hydrochloride is derived from a series of synthetic methodologies aimed at creating effective modulators of the TGF-β pathway. It falls under the classification of medicinal preparations containing organic active ingredients, particularly those involving heterocyclic compounds with nitrogen as a ring heteroatom . The compound is associated with various therapeutic areas, including wound healing and fibrosis management.

Synthesis Analysis

Methods and Technical Details

The synthesis of SRI-011381 hydrochloride involves a multi-step chemical process. According to patent literature, the synthesis can be summarized in three main steps:

  1. Formation of the Urea Derivative: The initial step involves the reaction of appropriate amines with isocyanates to form urea derivatives.
  2. Cyclization: This step typically involves cyclization reactions that incorporate additional functional groups to enhance the compound's biological activity.
  3. Hydrochloride Salt Formation: The final step includes converting the base form of SRI-011381 into its hydrochloride salt to improve solubility and stability for pharmaceutical applications .

The synthetic flow diagram illustrates these steps in detail, showcasing the specific reagents and conditions necessary for each transformation.

Molecular Structure Analysis

Structure and Data

SRI-011381 hydrochloride has a molecular formula of C20H32ClN3OC_{20}H_{32}ClN_3O and a molecular weight of approximately 367.94 g/mol . The structural characteristics include:

  • A central urea moiety linked to various aromatic and aliphatic groups.
  • Functional groups that contribute to its interaction with TGF-β receptors.

The compound's three-dimensional conformation plays a crucial role in its biological activity, allowing it to effectively bind to target proteins involved in TGF-β signaling.

Chemical Reactions Analysis

Reactions and Technical Details

SRI-011381 hydrochloride participates in several biochemical reactions primarily related to its role as a TGF-β agonist. These reactions include:

  • Activation of TGF-β Signaling Pathway: By binding to TGF-β receptors, SRI-011381 stimulates downstream signaling cascades involving Smad proteins, which are critical for mediating cellular responses such as proliferation and differentiation.
  • Inhibition of Protein Degradation: As an inhibitor of the ubiquitin-proteasome pathway, SRI-011381 prevents the degradation of key regulatory proteins, thereby enhancing their activity within the cell .

These interactions underline its potential in therapeutic contexts where modulation of fibrosis or tissue repair is desired.

Mechanism of Action

Process and Data

The mechanism by which SRI-011381 hydrochloride exerts its effects involves several key processes:

  1. Receptor Binding: The compound binds specifically to TGF-β receptors on target cells.
  2. Signal Transduction Activation: This binding activates intracellular signaling pathways through Smad proteins, leading to transcriptional changes that promote collagen synthesis and other fibrotic responses.
  3. Neuroprotective Effects: Research indicates that SRI-011381 may also exhibit neuroprotective properties by modulating inflammatory responses in neural tissues .

Data from studies suggest that SRI-011381 can significantly influence cellular behavior in models of fibrosis and injury, highlighting its therapeutic potential.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SRI-011381 hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents, which enhances its bioavailability for therapeutic use.
  • Stability: The hydrochloride form improves stability compared to its free base counterpart, making it suitable for formulation into drug products .

These properties are essential for determining the compound's suitability in pharmaceutical applications.

Applications

Scientific Uses

SRI-011381 hydrochloride has been investigated for various scientific applications, including:

  • Fibrosis Treatment: Its ability to activate TGF-β signaling has been explored in models of fibrosis, where it may help modulate collagen deposition and tissue remodeling .
  • Wound Healing: The compound's effects on cellular migration and proliferation make it a candidate for enhancing wound healing processes .
  • Neuroprotection: Preliminary studies suggest potential applications in neurodegenerative conditions due to its protective effects on neural cells .
Mechanistic Insights into TGF-β/Smad Signaling Modulation

Role of SRI-011381 Hydrochloride as a TGF-β Pathway Agonist

SRI-011381 hydrochloride is a chemically stable small molecule (Molecular Weight: 365.94 g/mol; CAS: 2070014-88-7) that functions as a potent and selective agonist of the transforming growth factor-beta (TGF-β) signaling pathway. Unlike endogenous TGF-β ligands that face bioavailability challenges, this compound exhibits oral activity and demonstrates significant blood-brain barrier penetration (ClogP: 3.3; oral bioavailability: ~48%), enabling systemic modulation of TGF-β signaling in both peripheral tissues and the central nervous system [1] [4] [6]. Mechanistically, SRI-011381 hydrochloride binds to and activates the TGF-β receptor complex (TβRI/TβRII), initiating downstream signaling cascades without structural similarity to endogenous TGF-β ligands. This receptor activation occurs independently of TGF-β ligand binding, allowing pathway stimulation even in pathological contexts where endogenous TGF-β production is impaired [6] [9].

Studies across diverse cellular models confirm its agonist activity: In pulmonary fibroblasts, SRI-011381 hydrochloride (10 µM) significantly upregulated TGF-β1 expression by approximately 3.5-fold compared to controls, concomitant with increased downstream signaling proteins [1]. In neuronal models, it rescued TGF-β pathway deficits, evidenced by increased nuclear translocation of Smad complexes and activation of TGF-β-responsive reporter constructs (SBE-luc) both in vitro and in vivo [4] [6]. This broad agonist activity positions it as a valuable tool for interrogating TGF-β biology and exploring therapeutic modulation of this pathway.

Table 1: Comparative Analysis of SRI-011381 Hydrochloride with Other TGF-β Pathway Modulators

PropertySRI-011381 HydrochlorideRecombinant TGF-β1TGF-β Neutralizing AntibodiesSmall Molecule Inhibitors (e.g., SB505124)
Molecular TypeSmall Molecule AgonistProtein LigandAntibodySmall Molecule Antagonist
Administration RouteOralParenteralParenteralOral/Parenteral
BBB PenetrationYesLimited/NoNoVariable
MechanismActivates TβRI ComplexBinds TβRIIBinds/Neutralizes LigandInhibits TβRI Kinase Activity
Lysosomal EffectsPromotes AcidificationNone ReportedNone ReportedNone Reported
Primary Research UsePathway ActivationPathway ActivationPathway InhibitionPathway Inhibition

Lysosomal Targeting and Acidification Mechanisms

Beyond direct receptor activation, SRI-011381 hydrochloride (also known as C381) exerts a profound secondary effect on lysosomal function, representing a novel mechanism for enhancing TGF-β signaling resilience. Genome-wide CRISPR interference screening identified the vacuolar-type H⁺-ATPase (v-ATPase) proton pump, essential for lysosomal acidification, as a critical target of C381 [4] [9]. C381 physically interacts with lysosomal compartments, promoting v-ATPase assembly and/or activity, leading to enhanced proton pumping and consequent acidification of the lysosomal lumen [4].

This acidification has two major functional consequences relevant to TGF-β signaling and cellular homeostasis:

  • Enhanced Substrate Degradation: The acidic pH optimizes the activity of lysosomal hydrolases. C381 treatment significantly increases the breakdown efficiency of lysosomal cargo, including autophagosomes and endocytosed material. This clearance function is particularly crucial in disease models involving lysosomal dysfunction, such as Progranulin−/− mice (a model of frontotemporal dementia), where C381 restored lysosomal proteolysis [4] [9].
  • Improved Lysosomal Resilience: C381 treatment enhances lysosomal resistance to damage-induced permeabilization. Stabilized lysosomal membranes prevent leakage of destructive enzymes into the cytosol, thereby reducing stress responses and promoting cell survival, a critical aspect of TGF-β's neuroprotective effects [4] [9].

This lysosomal action creates a feed-forward loop: Efficient lysosomal function supports the turnover of negative regulators of the TGF-β pathway and potentially facilitates TGF-β receptor recycling, amplifying and sustaining signaling output. Furthermore, v-ATPase acts as a signaling hub interacting with pathways (mTOR, Wnt, Notch) known to crosstalk with TGF-β/Smad signaling [4].

Table 2: Functional Consequences of SRI-011381 Hydrochloride-Induced Lysosomal Acidification

Lysosomal Parameter AffectedEffect of SRI-011381 HydrochlorideDownstream Functional Consequence
Intraluminal pHDecreased (Increased Acidity)Optimization of hydrolytic enzyme activity
Substrate Degradation RateSignificantly IncreasedClearance of protein aggregates, autophagic cargo, damaged organelles
Membrane IntegrityStabilizedReduced leakage of cathepsins into cytosol, decreased apoptosis triggers
v-ATPase Activity/AssemblyEnhancedImproved proton pumping capacity, sustained acidification
Cross-talk with TGF-βEnhanced Turnover/Recycling?Potential amplification and prolongation of TGF-β signaling output

Regulation of Smad2/3 Phosphorylation and Transcriptional Activity

The canonical TGF-β signaling cascade culminates in the phosphorylation, activation, and nuclear translocation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. SRI-011381 hydrochloride robustly activates this core pathway. Upon TGF-β receptor complex activation by SRI-011381, TβRI phosphorylates Smad2 and Smad3 at their C-terminal SSXS motifs (p-Smad2, p-Smad3) [1] [5] [7]. Phosphorylated Smad2/3 then dissociate from the receptor, form heteromeric complexes with the common mediator Smad4, and translocate to the nucleus where they regulate the transcription of hundreds of target genes [4] [7].

Experimental evidence consistently demonstrates SRI-011381's efficacy in driving Smad2/3 phosphorylation:

  • Western blot analysis of peripheral blood mononuclear cells (PBMCs) treated with SRI-011381 (10 µM) showed a significant up-regulation of p-Smad2/3 levels compared to untreated controls. Furthermore, SRI-011381 effectively reversed the inhibitory effects of curcumin on Smad2/3 phosphorylation [1].
  • In renal proximal tubular epithelial cells (PTCs) exposed to high glucose (inducing TGF-β repression), SRI-011381 treatment counteracted the suppression, increasing p-Smad2 and p-Smad3 levels, thereby rescuing downstream signaling [2].
  • Studies in hypertrophic scar fibroblasts (HSFBs) confirmed that SRI-011381 hydrochloride (10 µM) reversed the inhibition of miR-29a-overexpressing exosomes on p-Smad3 activation [1] [3].

The functional outcome of increased nuclear p-Smad2/3-Smad4 complexes is the transcriptional regulation of TGF-β-responsive genes. These include genes involved in:

  • Extracellular Matrix (ECM) Remodeling: Increased expression of Collagen I (Col-I), Collagen III (Col-III), and α-Smooth Muscle Actin (α-SMA) [1] [2].
  • Cell Cycle Control: Modulation of cyclins and CDK inhibitors.
  • Neuronal Survival: Upregulation of neuroprotective factors [4] [6].
  • Inflammation: Suppression of pro-inflammatory cytokine expression [4].

This direct and potent effect on the core Smad transduction machinery underpins most of the observed cellular responses to SRI-011381 hydrochloride.

Cross-Talk with Epithelial-Mesenchymal Transition (EMT) Pathways

The TGF-β pathway is a master regulator of the epithelial-mesenchymal transition (EMT), a process crucial in development, wound healing, fibrosis, and cancer metastasis. SRI-011381 hydrochloride, as a potent TGF-β agonist, significantly influences EMT dynamics by modulating the expression of key EMT markers and transcription factors. Its effects are highly context-dependent, demonstrating pro-EMT activity in some settings (like fibrosis models) and anti-EMT or MET (mesenchymal-epithelial transition) activity in others (like diabetic nephropathy or cancer metastasis studies) [2] [5] [10].

  • Pro-EMT in Fibrosis: In mouse lung fibroblasts, SRI-011381 (10 µM) promoted a pro-fibrotic phenotype characterized by increased proliferation and significantly elevated expression of TGF-β1, NALP3, Collagen-1, and α-SMA – hallmarks of activated myofibroblasts typically derived via EMT [1]. This suggests its agonism can drive fibroblast activation and matrix deposition.

  • Inhibition of Pathological EMT: Conversely, in models of diabetic kidney disease, high glucose (HG) induces EMT in renal proximal tubular epithelial cells (PTCs), marked by E-cadherin (epithelial marker) loss and N-cadherin, vimentin, and α-SMA (mesenchymal markers) gain. While HG suppressed TGF-β signaling, the agonist SRI-011381 hydrochloride surprisingly antagonized this HG-induced EMT. Cells co-treated with HG and SRI-011381 exhibited significantly higher E-cadherin and occludin expression and lower N-cadherin and vimentin expression compared to cells treated with HG alone. This indicates that restoration of physiological TGF-β signaling by SRI-011381 can counteract pathological EMT drivers like hyperglycemia [2]. The study further confirmed this antagonism by showing that SRI-011381 reversed the protective effects of Astragaloside IV (an EMT inhibitor acting partly via TGF-β suppression) on HG-induced EMT [2].

  • Modulation in Cancer: In osteosarcoma (OS) cells (U2OS, MG63), silencing INHBA (a TGF-β superfamily member) inhibited proliferation, migration, invasion, and EMT (increased E-cadherin, decreased N-cadherin). Crucially, treatment with the TGF-β1 agonist SRI-011381 hydrochloride rescued these inhibitory effects, restoring the malignant phenotype and EMT characteristics in INHBA-silenced cells [10]. This highlights the pro-tumorigenic role of TGF-β signaling and its agonist in certain cancers by promoting EMT.

  • Interaction with Connexin 43: Research in triple-negative breast cancer (TNBC) revealed a negative correlation between connexin 43 (Cx43) expression and components of the TGF-β1-Smad3-ITG αV signaling axis. Overexpression of Cx43 decreased tumor volume and inhibited ITGαV, TGF-β1, Smad3, and N-cadherin expression while enhancing E-cadherin [5]. Given that SRI-011381 activates TGF-β1-Smad3 signaling, it likely acts antagonistically to Cx43, potentially promoting a pro-metastatic EMT phenotype in contexts where Cx43 is tumor-suppressive.

This complex interplay underscores that SRI-011381 hydrochloride's impact on EMT is not unidirectional but depends critically on the cellular context, baseline TGF-β pathway activity, and the nature of the pathological insult.

Table 3: Context-Dependent Effects of SRI-011381 Hydrochloride on EMT Markers

Experimental ModelEffect on EMTKey Marker ChangesProposed Mechanism
Mouse Lung FibroblastsPro-EMT↑ TGF-β1, ↑ NALP3, ↑ Collagen-1, ↑ α-SMADirect TGF-β agonist-induced fibroblast activation
Renal Proximal Tubular Cells (High Glucose)Anti-EMT (Pro-MET)↑ E-cadherin, ↑ Occludin; ↓ N-cadherin, ↓ Vimentin, ↓ α-SMARestoration of physiological TGF-β signaling homeostasis
INHBA-silenced Osteosarcoma CellsPro-EMTRescue of ↓ migration/invasion; Rescue of EMT marker changes (↓ E-cad, ↑ N-cad)Activation of compensatory TGF-β signaling
Triple-Negative Breast Cancer (Indirect)Likely Pro-EMT(Based on Cx43 inhibition: ↓ E-cadherin; ↑ N-cadherin, ↑ TGF-β1, ↑ Smad3, ↑ ITGαV)Agonism inhibits Cx43 tumor-suppressive signaling

Properties

Product Name

SRI-011381 hydrochloride

Molecular Formula

C20H32ClN3O

Molecular Weight

365.94

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.